molecular formula C28H19BrN2 B12826237 4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine

4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine

Cat. No.: B12826237
M. Wt: 463.4 g/mol
InChI Key: CUYBIFKYFSYDKY-UHFFFAOYSA-N
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Description

4-(3’-Bromo-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine is a complex organic compound that features a biphenyl structure with a bromine atom and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3’-Bromo-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine typically involves multi-step organic reactions. One common approach is to start with the bromination of biphenyl compounds, followed by coupling reactions to introduce the pyrimidine ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(3’-Bromo-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated biphenyl derivatives, while substitution reactions can produce a wide range of functionalized biphenyl compounds .

Scientific Research Applications

4-(3’-Bromo-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3’-Bromo-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may also participate in electron transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobiphenyl: A simpler compound with a single bromine atom on the biphenyl structure.

    4-Bromo-1,1’-biphenyl: Another similar compound with a bromine atom on the biphenyl ring.

    4-Bromo-4’-hydroxybiphenyl: A hydroxylated derivative of bromobiphenyl

Uniqueness

4-(3’-Bromo-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine is unique due to the presence of both a brominated biphenyl structure and a pyrimidine ring. This combination imparts distinct chemical properties and potential for diverse applications, setting it apart from simpler biphenyl derivatives .

Properties

Molecular Formula

C28H19BrN2

Molecular Weight

463.4 g/mol

IUPAC Name

4-[3-(3-bromophenyl)phenyl]-2,6-diphenylpyrimidine

InChI

InChI=1S/C28H19BrN2/c29-25-16-8-14-23(18-25)22-13-7-15-24(17-22)27-19-26(20-9-3-1-4-10-20)30-28(31-27)21-11-5-2-6-12-21/h1-19H

InChI Key

CUYBIFKYFSYDKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)Br

Origin of Product

United States

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